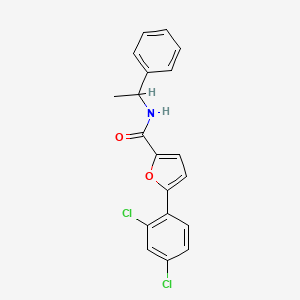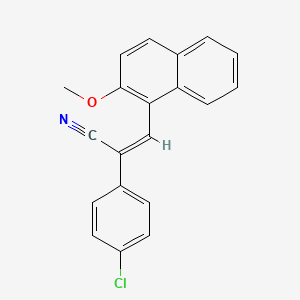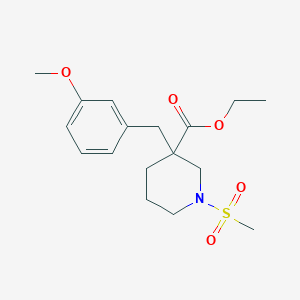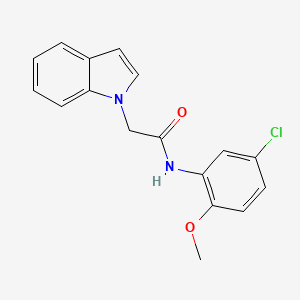
5-(2,4-dichlorophenyl)-N-(1-phenylethyl)-2-furamide
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-N-(1-phenylethyl)-2-furamide, also known as SKF 82958, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
5-(2,4-dichlorophenyl)-N-(1-phenylethyl)-2-furamide 82958 selectively binds to dopamine D1 receptors and activates them, leading to an increase in intracellular cAMP levels. This results in the activation of various downstream signaling pathways, including the protein kinase A pathway and the extracellular signal-regulated kinase pathway.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-(1-phenylethyl)-2-furamide 82958 has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity and induce stereotypy in rodents. It has also been shown to increase the release of dopamine in the striatum and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2,4-dichlorophenyl)-N-(1-phenylethyl)-2-furamide 82958 in lab experiments include its high selectivity for dopamine D1 receptors, its ability to activate downstream signaling pathways, and its potential therapeutic applications. However, its limitations include its potential for inducing stereotypy and its potential for confounding results due to its effects on dopamine release.
Orientations Futures
There are numerous future directions for research involving 5-(2,4-dichlorophenyl)-N-(1-phenylethyl)-2-furamide 82958. These include investigating its potential therapeutic applications in various neurological and psychiatric disorders, exploring its effects on other neurotransmitter systems, and developing more selective and potent dopamine D1 receptor agonists. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-(2,4-dichlorophenyl)-N-(1-phenylethyl)-2-furamide 82958 and its potential limitations in lab experiments.
Applications De Recherche Scientifique
5-(2,4-dichlorophenyl)-N-(1-phenylethyl)-2-furamide 82958 has been used in numerous scientific studies to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(1-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-12(13-5-3-2-4-6-13)22-19(23)18-10-9-17(24-18)15-8-7-14(20)11-16(15)21/h2-12H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYLGADKZOORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-4-methoxy-3-{[(3-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4106177.png)

![N-(2-methylcyclohexyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106200.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4106219.png)

![N-(2-methoxyethyl)-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4106236.png)
![7-(2-chloro-6-fluorophenyl)-5-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4106239.png)
![1-benzoyl-6-bromo-1-ethyl-1a-(2-furoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4106245.png)

![4-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4106248.png)
![4-({3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)-2,6-dimethylmorpholine](/img/structure/B4106260.png)